4-Chlorobenzyl isothiocyanate

Descripción

The exact mass of the compound 4-Chlorobenzyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221238. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chlorobenzyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

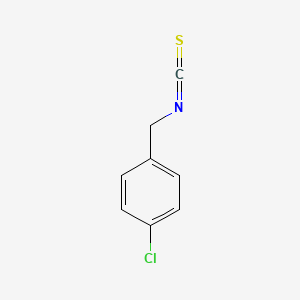

IUPAC Name |

1-chloro-4-(isothiocyanatomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHXIHUIYSXZNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190433 |

Source

|

| Record name | Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3694-45-9 |

Source

|

| Record name | 1-Chloro-4-(isothiocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, p-chlorobenzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(isothiocyanatomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Chlorobenzyl Isothiocyanate: A Technical Guide to Structure, Synthesis, and Bioactivity

Topic: 4-Chlorobenzyl Isothiocyanate: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorobenzyl isothiocyanate (4-CBITC) is a bioactive organosulfur compound belonging to the isothiocyanate (ITC) class. Structurally analogous to benzyl isothiocyanate (BITC)—a well-characterized chemopreventive agent found in cruciferous vegetables—4-CBITC features a para-chloro substitution on the aromatic ring. This halogenation enhances lipophilicity, potentially altering cellular uptake and metabolic stability compared to its parent compound.

This guide provides a comprehensive technical analysis of 4-CBITC, covering its physicochemical properties, "green" synthetic methodologies, and mechanistic pharmacology. It is designed to serve as a foundational reference for researchers investigating ITC-based pharmacophores in oncology and antimicrobial drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

4-CBITC is characterized by the isothiocyanate functional group (-N=C=S) attached to a 4-chlorobenzyl moiety. The electrophilic carbon of the -N=C=S group is the primary driver of its biological reactivity, facilitating covalent interactions with nucleophilic residues (mainly cysteine thiols) in proteins.

Table 1: Physicochemical Constants

| Property | Data | Note |

| IUPAC Name | 1-Chloro-4-(isothiocyanatomethyl)benzene | |

| CAS Number | 3694-45-9 | |

| Molecular Formula | C₈H₆ClNS | |

| Molecular Weight | 183.66 g/mol | |

| Physical State | Colorless to pale yellow liquid/low-melting solid | Dependent on purity/temp |

| Density | 1.27 g/mL | at 25°C |

| Boiling Point | 169–170 °C | at 25 mmHg |

| Solubility | Soluble in DMSO, Ethanol, Chloroform; Low water solubility | Lipophilic (LogP ~3.[1][2]8) |

| Reactive Moiety | Isothiocyanate (-N=C=S) | Electrophile (Michael acceptor) |

Structural Characterization[3][10]

-

IR Spectroscopy: Strong characteristic absorption at 2100–2200 cm⁻¹ (N=C=S asymmetric stretch).

-

¹H NMR (CDCl₃): Diagnostic singlet for benzylic protons (-CH₂-) typically appears around δ 4.6–4.7 ppm . Aromatic protons show a characteristic AA'BB' system due to para-substitution.

-

¹³C NMR: The isothiocyanate carbon (-N=C =S) is often broad and weak, appearing near 130–140 ppm , while the benzylic carbon resonates at ~48 ppm .

Synthetic Methodology

Historically, ITCs were synthesized using thiophosgene (CSCl₂), a highly toxic reagent. Modern "green chemistry" approaches utilize dithiocarbamate intermediates formed from primary amines and carbon disulfide (CS₂), followed by desulfurization.

Protocol: One-Pot Aqueous Synthesis (Self-Validating)

Rationale: This method avoids toxic thiophosgene and uses water as the primary solvent, aligning with green chemistry principles while ensuring high yield.

Reagents:

-

4-Chlorobenzylamine (1.0 equiv)

-

Carbon Disulfide (CS₂) (1.2 equiv)

-

Triethylamine (Et₃N) (1.2 equiv) or K₂CO₃

-

Desulfurizing Agent: Tosyl Chloride (TsCl) or Cyanuric Chloride (TCT)

-

Solvent: Water (or THF/Water mix for solubility)

Step-by-Step Workflow:

-

Dithiocarbamate Formation:

-

Dissolve 4-chlorobenzylamine in water (or THF/water 1:1).

-

Add base (Et₃N or K₂CO₃) and cool to 0°C.

-

Add CS₂ dropwise. Stir vigorously for 30–60 minutes.

-

Validation: Formation of a precipitate or color change indicates the dithiocarbamate salt intermediate.

-

-

Desulfurization (Isothiocyanate Generation):

-

Maintain temperature at 0–5°C.

-

Add the desulfurizing agent (e.g., TsCl dissolved in minimal THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1–2 hours.

-

Mechanism:[3][4] The desulfurizing agent activates the sulfur, promoting elimination of elemental sulfur (or sulfate) to form the -NCS group.

-

-

Work-up & Purification:

Caption: One-pot synthesis of 4-CBITC via dithiocarbamate intermediate elimination.

Mechanistic Pharmacology

The biological activity of 4-CBITC is driven by its ability to modify cysteine residues on target proteins. This "cysteine switching" mechanism modulates key signaling pathways involved in oxidative stress and apoptosis.

The Electrophilic Trigger (Keap1-Nrf2 Pathway)

Like BITC, 4-CBITC is a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

-

Sensor: Under basal conditions, Nrf2 is bound to Keap1 (Kelch-like ECH-associated protein 1) and targeted for ubiquitination.

-

Modification: 4-CBITC enters the cell and covalently modifies reactive cysteine thiols (e.g., Cys151, Cys273) on Keap1 via a thiocarbamoylation reaction.

-

Activation: This modification induces a conformational change in Keap1, preventing Nrf2 ubiquitination.

-

Response: Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) , and upregulates Phase II detoxifying enzymes (e.g., HO-1, NQO1, GST).

NF-κB Inhibition & Apoptosis

In cancer cells, ITCs often inhibit the NF-κB pathway.

-

Mechanism: 4-CBITC can directly interact with the IKK complex (IκB kinase) or NF-κB subunits (p65), preventing nuclear translocation.

-

Outcome: Downregulation of anti-apoptotic genes (Bcl-2, Bcl-xL) and upregulation of pro-apoptotic factors (Bax, Caspases), leading to cell death.

Caption: Dual mechanism of 4-CBITC: Nrf2 activation (cytoprotection) and NF-κB inhibition (apoptosis).

Therapeutic Applications

Oncology

While BITC is the prototype, the 4-chloro analog is investigated for enhanced potency.

-

Target: Solid tumors (breast, prostate, lung) and leukemia.

-

Efficacy: ITCs rapidly induce growth inhibition (within 3 hours) by disrupting mitochondrial membrane potential and arresting the cell cycle at G2/M phase.

-

Drug Resistance: ITCs are substrates for MRP-1 and Pgp-1 transporters but can often bypass resistance mechanisms due to their rapid covalent binding kinetics.

Antimicrobial Activity

Isothiocyanates are potent antimicrobials.[6][7][8][9]

-

Spectrum: Broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.

-

Mechanism: Disruption of bacterial cell membranes and inhibition of essential enzymatic thiols. The lipophilic 4-chlorobenzyl group facilitates penetration through the bacterial cell wall.

Safety & Handling

Hazard Classification (GHS):

-

Signal Word: DANGER

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

-

H314: Causes severe skin burns and eye damage (Corrosive).[10]

-

H317: May cause an allergic skin reaction (Sensitizer).

Handling Protocol:

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Decontamination: Spills should be neutralized with a mixture of dilute ammonia and ethanol (to convert the ITC to a thiourea derivative) before cleanup.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19408, 4-Chlorobenzyl isothiocyanate. Retrieved from [Link]

-

Miyoshi, N., et al. (2004). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. PubMed. Retrieved from [Link]

-

Dinh, T. N., et al. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research.[8] Retrieved from [Link]

-

Dufour, V., et al. (2015). The antibacterial properties of isothiocyanates.[6][9] Microbiology.[6][7][8][11] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 4-Chlorobenzyl isothiocyanate | 3694-45-9 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chlorobenzyl isothiocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. [Antimicrobial efficacy of benzyl isothiocyanate] - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-Chlorobenzyl Isothiocyanate: A Technical Guide

This guide details the physicochemical characterization, reactivity profile, and experimental handling of 4-Chlorobenzyl isothiocyanate (4-CBITC) .

Executive Summary

4-Chlorobenzyl isothiocyanate (4-CBITC) is a lipophilic, electrophilic organosulfur compound belonging to the isothiocyanate (ITC) class. Structurally defined by a 4-chlorophenyl ring attached to an isothiocyanate group (-N=C=S) via a methylene spacer, it serves as a critical intermediate in the synthesis of thiourea-based pharmaceuticals and exhibits potent bioactivity (antimicrobial/antineoplastic) through covalent modification of protein thiols.

This guide provides researchers with validated physicochemical data, stability protocols, and mechanistic insights required for its rigorous application in drug discovery and chemical biology.

Chemical Identity & Structural Significance[1][2][3]

The presence of the methylene bridge (

| Attribute | Detail |

| IUPAC Name | 1-Chloro-4-(isothiocyanatomethyl)benzene |

| CAS Registry Number | 3694-45-9 |

| Molecular Formula | |

| Molecular Weight | 183.66 g/mol |

| SMILES | Clc1ccc(CN=C=S)cc1 |

| Structural Feature | The para-chloro substituent increases lipophilicity (LogP) and metabolic stability compared to the parent benzyl isothiocyanate (BITC).[1] |

Physicochemical Characterization

Data aggregated from experimental values and high-fidelity predictive models (PubChem, Thermo Fisher).

Core Physical Constants

| Property | Value | Context for Application |

| Physical State | Liquid (at 20°C) | Clear, colorless to pale yellow. May solidify upon prolonged storage at -20°C. |

| Boiling Point | 170°C @ 25 mmHg | High boiling point requires vacuum distillation for purification. |

| Density | 1.270 g/cm³ | Denser than water; forms the bottom layer in biphasic aqueous extractions. |

| Refractive Index ( | 1.6120 – 1.6170 | High index due to aromaticity/sulfur content; useful for purity checks. |

| LogP (Octanol/Water) | ~3.8 | Highly lipophilic. Requires organic co-solvents (DMSO, EtOH) for biological assays. |

| Flash Point | >110°C | Class IIIB combustible liquid. |

Solubility Profile

Critical for assay development.

-

Water: Insoluble (< 0.1 mg/mL). Rapidly forms emulsions or precipitates.

-

DMSO: Soluble (> 100 mM). Preferred stock solvent.

-

Ethanol: Soluble. (Note: Nucleophilic attack by ethanol can occur slowly over weeks; see Stability).

-

Chloroform/DCM: Highly soluble. Ideal for extraction.

Spectroscopic Signatures

Identification of 4-CBITC relies on the unique vibrational and magnetic properties of the

Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: 2050 – 2200 cm⁻¹ (Broad, Strong).

-

Assignment: Asymmetric

stretching vibration. -

Note: Absence of this peak indicates hydrolysis to amine or conversion to thiourea.

-

-

Aromatic Region: ~1490, 1590 cm⁻¹ (C=C stretch).

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

ppm (s, 2H): Benzylic

- ppm (m, 4H): Aromatic protons (AA'BB' system typical of p-substituted benzenes).

-

ppm (s, 2H): Benzylic

-

NMR:

- ppm: Aromatic carbons.

-

ppm: Benzylic carbon (

-

ppm: The

Reactivity & Stability Mechanisms

Electrophilicity and Bioconjugation

The central carbon of the isothiocyanate group is highly electrophilic. 4-CBITC reacts preferentially with "soft" nucleophiles (Sulfur) over "hard" nucleophiles (Oxygen/Nitrogen) at physiological pH, but will react with amines readily.

Mechanism of Action (Covalent Binding):

The reaction follows a bimolecular nucleophilic addition mechanism (

Figure 1: Reactivity pathways of 4-CBITC with biological nucleophiles. Note the reversibility of thiol adducts.

Hydrolytic Instability

In aqueous media, 4-CBITC undergoes hydrolysis, a critical consideration for biological assays.

-

Pathway:

. -

Half-life: Varies by pH. At pH 7.4 (PBS),

is typically several hours. At alkaline pH, hydrolysis accelerates. -

Implication: Prepare aqueous dilutions immediately prior to use .

Experimental Protocols

Stock Solution Preparation & Storage

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Concentration: 100 mM (18.37 mg/mL).

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C or -80°C.

-

Stability Check: Verify concentration via HPLC-UV (254 nm) or

NMR (check benzyl peak integrity) every 3 months.

Validated Stability Assay (HPLC Method)

To verify the integrity of 4-CBITC in culture media:

-

Preparation: Spike culture media (e.g., DMEM + 10% FBS) with 4-CBITC to a final concentration of 50

M. -

Incubation: Incubate at 37°C.

-

Sampling: At

hours, remove 100 -

Quenching/Extraction: Add 400

L Acetonitrile (precipitates proteins). Vortex and centrifuge (10,000 x g, 5 min). -

Analysis: Inject supernatant into HPLC (C18 column, Gradient Water/ACN).

-

Detection: Monitor loss of ITC peak and appearance of amine peak.

Synthesis Workflow (Laboratory Scale)

For researchers needing to synthesize fresh 4-CBITC from the amine precursor to ensure maximum purity.

Figure 2: Dithiocarbamate-based synthesis route. This method avoids the use of thiophosgene (highly toxic).

Safety & Handling (MSDS Summary)

-

Lachrymator: 4-CBITC is a potent lachrymator (tear-inducing). Open only in a functioning fume hood.

-

Skin Irritant: Causes severe skin burns and eye damage.[1] Wear nitrile gloves (double gloving recommended) and safety goggles.

-

Sensitizer: Potential to cause respiratory sensitization upon inhalation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19408, 4-Chlorobenzyl isothiocyanate. Retrieved January 30, 2026 from [Link]

-

Oakwood Chemical. Product Information: 4-Chlorobenzyl isothiocyanate. Retrieved January 30, 2026 from [Link]

-

Klimochkin, Y. N., et al. (2021). Reactions of Cage Substrates with Sulfur Nucleophiles. Russian Journal of Organic Chemistry. (Contextual reference for ITC reactivity with nucleophiles). [Link]

-

SpectraBase. 4-Chlorobenzyl isothiocyanate NMR and IR Data. John Wiley & Sons.[1][2] [Link]

Sources

4-Chlorobenzyl isothiocyanate CAS number and molecular weight

[1]

Executive Summary

4-Chlorobenzyl isothiocyanate (CAS: 3694-45-9) represents a critical scaffold in medicinal chemistry, functioning as a potent electrophilic pharmacophore. Structurally distinct from its phenyl analog, the benzyl methylene spacer confers unique rotational freedom and lipophilicity profiles, making it a valuable building block for covalent inhibitors and antimicrobial agents. This technical guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and mechanistic pharmacology, designed for researchers optimizing lead compounds in oncology and infectious disease programs.

Part 1: Chemical Identity & Physicochemical Profile

The precise characterization of 4-chlorobenzyl isothiocyanate is essential for distinguishing it from its structural isomer, 4-chlorophenyl isothiocyanate, which possesses significantly different reactivity and melting behavior.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 4-Chlorobenzyl isothiocyanate |

| IUPAC Name | 1-Chloro-4-(isothiocyanatomethyl)benzene |

| CAS Number | 3694-45-9 |

| Molecular Weight | 183.66 g/mol |

| Molecular Formula | C₈H₆ClNS |

| Appearance | Colorless to pale yellow liquid / Low-melting solid |

| Boiling Point | 169–170 °C at 25 mmHg |

| Density | 1.270 g/mL (at 25 °C) |

| Refractive Index | n20/D 1.6145 |

| SMILES | Clc1ccc(CN=C=S)cc1 |

| InChI Key | DEHXIHUIYSXZNH-UHFFFAOYSA-N |

Critical Note: Do not confuse with 4-Chlorophenyl isothiocyanate (CAS 2131-55-7), which has a melting point of 42–44 °C. The benzyl derivative (CAS 3694-45-9) is typically a liquid at room temperature or a solid with a very low melting point, requiring specific handling protocols to avoid loss during vacuum transfers.

Part 2: Synthetic Pathways & Manufacturing

While thiophosgene (CSCl₂) has historically been used to synthesize isothiocyanates, its high toxicity and handling risks render it unsuitable for modern, safety-conscious laboratories. The Dithiocarbamate-Desulfurization Protocol using Cyanuric Chloride (TCT) is the industry-standard "green" approach, offering high yields and milder conditions.

Protocol: TCT-Mediated Desulfurization

Objective: Synthesis of 4-chlorobenzyl isothiocyanate from 4-chlorobenzylamine.

Reagents:

-

4-Chlorobenzylamine (1.0 equiv)

-

Carbon Disulfide (CS₂, 1.2 equiv)

-

Triethylamine (Et₃N, 2.0 equiv) or K₂CO₃ (aq)

-

Cyanuric Chloride (TCT, 0.34 equiv)

-

Solvent: Dichloromethane (DCM) or Water/DCM biphasic system.

Step-by-Step Methodology:

-

Dithiocarbamate Formation:

-

Dissolve 4-chlorobenzylamine in DCM at 0 °C.

-

Add Et₃N dropwise to scavenge protons.

-

Slowly add CS₂ (exothermic). The solution will turn yellow/orange as the dithiocarbamate salt forms.

-

Mechanism: The amine nucleophile attacks the electrophilic carbon of CS₂, forming a dithiocarbamic acid intermediate stabilized by the base.

-

-

Desulfurization (The TCT Step):

-

Maintain temperature at 0–5 °C. Add TCT dissolved in DCM.

-

Stir for 1–2 hours. TCT acts as a potent electrophilic dehydrating/desulfurizing agent, reacting with the sulfur of the dithiocarbamate.

-

Causality: The formation of the stable cyanuric acid byproduct drives the elimination of elemental sulfur (or sulfur-TCT adducts), collapsing the intermediate into the isothiocyanate.

-

-

Workup & Purification:

-

Filter off the solid cyanuric acid byproducts.

-

Wash the organic filtrate with water and brine to remove amine salts.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Distillation under reduced pressure (approx. 0.5 mmHg) is recommended over column chromatography to prevent hydrolysis on silica gel.

-

Visualization: Synthesis Workflow

Figure 1: TCT-mediated synthesis pathway converting the primary amine to isothiocyanate via a dithiocarbamate intermediate.[1][2][3]

Part 3: Mechanistic Pharmacology & Biological Applications

The biological activity of 4-chlorobenzyl isothiocyanate is driven by the Isothiocyanate (ITC) Pharmacophore (-N=C=S). This group is a "soft" electrophile that preferentially reacts with "soft" nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins.

Mechanism of Action: Cysteine Adduction

-

Target Recognition: The lipophilic 4-chlorobenzyl moiety facilitates membrane permeability and binding to hydrophobic pockets in target proteins (e.g., TRPA1 ion channels, Keap1, or bacterial metabolic enzymes).

-

Thiocarbamoylation: The nucleophilic sulfur of a cysteine residue attacks the central carbon of the isothiocyanate group.

-

Stable Adduct Formation: This results in a covalent dithiocarbamate adduct, irreversibly (or reversibly, depending on the local environment) modifying the protein structure and inhibiting its function.

Key Therapeutic Targets:

-

Anticancer (Apoptosis Induction): Inhibition of the proteasome or modification of Keap1, leading to Nrf2 pathway activation and ROS accumulation.

-

Antimicrobial: Inactivation of essential bacterial enzymes (e.g., in Campylobacter jejuni), disrupting energy metabolism.

Visualization: Covalent Modification Pathway

Figure 2: The molecular mechanism of action involving the covalent thiocarbamoylation of cysteine residues.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized or purchased compound, the following spectral signatures must be verified.

Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: A very strong, broad absorption band at 2050–2200 cm⁻¹ .

-

Interpretation: This corresponds to the asymmetric stretching vibration of the -N=C=S cumulative double bond system. Absence of this peak indicates hydrolysis to the amine or urea.

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃

-

Benzyl Protons (-CH₂-): A sharp singlet at δ 4.70 ppm .

-

Note: This is downfield shifted compared to the starting amine (~3.8 ppm) due to the electron-withdrawing nature of the NCS group.

-

-

Aromatic Protons: Two doublets (AA'BB' system) centered around δ 7.30 ppm .

-

Differentiation: The 4-chloro substitution pattern creates a symmetric splitting pattern distinct from unsubstituted benzyl isothiocyanate.

-

Mass Spectrometry (GC-MS)[1]

-

Molecular Ion: m/z 183 (M+) and 185 (M+2) in a 3:1 ratio (characteristic of Chlorine isotopes ³⁵Cl/³⁷Cl).

-

Fragment Ions: Loss of NCS (M-58) to form the chlorobenzyl cation (m/z 125/127).

Part 5: Safety & Handling Protocols

Isothiocyanates are potent lachrymators and sensitizers. Strict adherence to safety protocols is non-negotiable.

-

Containment: Always handle within a certified chemical fume hood. The vapor pressure is sufficient to cause severe eye and respiratory irritation at room temperature.

-

Neutralization: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide. This promotes hydrolysis of the isothiocyanate to the corresponding urea or amine, which is less volatile.

-

PPE: Double nitrile gloves are recommended. Isothiocyanates can permeate standard latex rapidly.

References

-

Sigma-Aldrich. 4-Chlorobenzyl isothiocyanate Product Specification. Retrieved from

-

PubChem. Compound Summary for CID 19408: 4-Chlorobenzyl Isothiocyanate. National Center for Biotechnology Information. Retrieved from

-

Munnuri, S., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2). Link

-

Dufour, V., et al. (2012). Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni. Applied and Environmental Microbiology. Link

-

Fisher Scientific. Safety Data Sheet: 4-Chlorobenzyl isothiocyanate. Retrieved from

Technical Whitepaper: Advanced Synthesis Protocols for 4-Chlorobenzyl Isothiocyanate

Executive Summary

4-Chlorobenzyl isothiocyanate is a critical pharmacophore in medicinal chemistry, widely utilized in the synthesis of thiourea-based enzyme inhibitors, covalent modifiers, and heterocycles. While commercially available, in-house synthesis is often required to ensure purity, reduce costs during scale-up, or introduce isotopic labeling.

This guide details two distinct synthetic methodologies:

-

The Thiophosgene Route: The historical "gold standard" for quantitative conversion, suitable for facilities with high-containment capabilities.

-

The Dithiocarbamate (CS₂/TsCl) Route: A modern, "green" alternative that avoids phosgene derivatives, utilizing Carbon Disulfide (CS₂) and Tosyl Chloride (TsCl) for safe bench-top execution.

Strategic Analysis: Method Selection

Before initiating synthesis, select the protocol that aligns with your facility's safety constraints and downstream purification capabilities.

| Feature | Method A: Thiophosgene | Method B: CS₂ + Tosyl Chloride |

| Primary Reagent | Thiophosgene ( | Carbon Disulfide ( |

| Hazard Profile | Extreme: High inhalation toxicity; requires dedicated hood/scrubber. | Moderate: Flammability (CS₂); Standard chemical handling. |

| Atom Economy | High | Moderate (Loss of TsOH) |

| Purification | Minimal (Phase separation often sufficient). | Moderate (Requires silica plug or crystallization). |

| Reaction Time | Fast (< 1 hour) | Medium (2–4 hours) |

| Recommendation | Use for >100g scale in specialized facilities. | Use for <50g scale or general R&D labs. |

Visualizing the Synthetic Strategy

Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on facility capabilities.

Method A: The Thiophosgene Protocol (High Yield)[1]

Safety Warning: Thiophosgene is highly toxic and hydrolyzes to form HCl. All operations must be performed in a well-ventilated fume hood. Ammonia solution should be kept nearby to neutralize spills.

Reagents

-

Substrate: 4-Chlorobenzylamine (1.0 equiv)

-

Reagent: Thiophosgene (1.1 equiv)

-

Base: Calcium Carbonate (

) or Sodium Bicarbonate ( -

Solvent: Dichloromethane (DCM) / Water (1:1 ratio)

Protocol

-

Preparation: In a round-bottom flask, dissolve 4-chlorobenzylamine (10 mmol) in DCM (20 mL).

-

Biphasic Setup: Add water (20 mL) and solid

(25 mmol). Cool the mixture to 0–5°C using an ice bath. Vigorous stirring is essential to create an emulsion. -

Addition: Slowly add Thiophosgene (11 mmol) dropwise over 15 minutes. Note: The reaction is highly exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 30–60 minutes.

-

Monitoring: Check TLC (Hexane/EtOAc) or IR. Disappearance of the amine and appearance of the NCS peak (~2100

) indicates completion. -

Workup:

-

Separate the organic layer.[1]

-

Extract the aqueous layer once with DCM.

-

Wash combined organics with 1N HCl (to remove unreacted amine) and then Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: The crude oil often solidifies (mp 44–45°C).[1] If necessary, recrystallize from cold ethanol or filter through a short silica plug.

Method B: The Dithiocarbamate/TsCl Protocol (Green Chemistry)

This method utilizes the in situ formation of a dithiocarbamate salt followed by desulfurization using Tosyl Chloride (TsCl). This avoids the handling of volatile toxic liquids.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the amine on

Figure 2: Mechanistic pathway of the TsCl-mediated desulfurization.

Reagents

-

Substrate: 4-Chlorobenzylamine (1.0 equiv)

-

Reagent 1: Carbon Disulfide (

) (5.0 equiv) – Excess drives equilibrium. -

Reagent 2: p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

-

Base: Triethylamine (TEA) (2.2 equiv)

-

Solvent: THF or Acetonitrile.

Protocol

-

Dithiocarbamate Formation:

-

Dissolve 4-chlorobenzylamine (10 mmol) and TEA (22 mmol) in THF (30 mL).

-

Cool to 0°C.[3]

-

Add

(50 mmol) dropwise. A precipitate (dithiocarbamate salt) may form or the solution may turn yellow/orange. -

Stir for 30 minutes at 0°C, then 30 minutes at room temperature.

-

-

Desulfurization:

-

Cool the mixture back to 0°C.

-

Add a solution of TsCl (11 mmol) in minimal THF dropwise.

-

Stir for 1–2 hours. The mixture will become cloudy as salts precipitate.

-

-

Workup:

-

Add 1N HCl (20 mL) to quench and solubilize amine salts.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Wash organics with saturated

and Brine. -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexanes) is usually required to remove sulfur byproducts and tosyl residues.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Reaction Monitoring | IR Spectroscopy is superior to TLC. | Look for the strong, broad peak at 2050–2150 cm⁻¹ (-NCS). Absence of N-H stretch (~3300 cm⁻¹) confirms conversion. |

| Impurity: Thiourea | Symmetric diaryl thiourea forms if | Ensure excess |

| Physical State | Product is a low-melting solid (44°C). | If it oils out, seed with a crystal or scratch the flask. Store in the fridge. |

| Yield Loss | Volatility.[4] | The product sublimes under high vacuum. Do not leave on the high-vac line for extended periods (>1 hr). |

Characterization Data

Confirm the identity of your synthesized material using the following standard data:

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: 44–45 °C.[1]

-

IR (Neat/KBr):

~2100–2150 cm⁻¹ (Strong, broad, -N=C=S stretch). -

¹H NMR (400 MHz, CDCl₃):

- 7.35 (d, J = 8.5 Hz, 2H, Ar-H)

- 7.25 (d, J = 8.5 Hz, 2H, Ar-H)

-

4.68 (s, 2H,

-

¹³C NMR (100 MHz, CDCl₃):

-

135.0 (NCS carbon, weak/broad), 134.2, 133.5, 129.1, 128.3, 48.5 (

-

135.0 (NCS carbon, weak/broad), 134.2, 133.5, 129.1, 128.3, 48.5 (

References

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanates from amines, carbon disulfide, and tosyl chloride.[5] The Journal of Organic Chemistry, 72(10), 3969-3971. [Link]

-

Organic Syntheses. (1926).[1] p-Chlorophenyl Isothiocyanate (Thiophosgene method analog).[1] Org.[1][3][5][6] Synth. 6, 18. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19408, 4-Chlorobenzyl isothiocyanate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. Buy 4-Chlorobenzyl isothiocyanate | 3694-45-9 [smolecule.com]

The Multifaceted Biological Activity of Substituted Benzyl Isothiocyanates: A Technical Guide for Drug Discovery

Abstract

Benzyl isothiocyanates (BITCs), organosulfur compounds prevalent in cruciferous vegetables, have emerged as a compelling class of molecules in biomedical research. Characterized by the electrophilic isothiocyanate moiety (-N=C=S) attached to a substituted benzyl group, these compounds exhibit a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of substituted BITCs. We will delve into detailed, field-proven experimental protocols for evaluating their efficacy and elucidate the key signaling pathways they modulate. Furthermore, this guide addresses the challenges in their clinical translation, such as limited bioavailability, and discusses innovative formulation strategies to overcome these hurdles. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile class of natural product derivatives.

Introduction: The Chemical Biology of Benzyl Isothiocyanates

Isothiocyanates (ITCs) are naturally occurring compounds derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, cabbage, and papaya seeds.[1] Upon plant tissue damage, the enzyme myrosinase is released, catalyzing the conversion of glucosinolates to ITCs. Benzyl isothiocyanate (BITC) is one of the most extensively studied ITCs and serves as a scaffold for a diverse array of synthetic derivatives. The core of their biological activity lies in the highly electrophilic carbon atom of the isothiocyanate group, which readily reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins.[2] This covalent modification can alter protein structure and function, leading to the modulation of numerous critical cellular pathways. The benzyl group, on the other hand, enhances the lipophilicity of the molecule, facilitating its passage across cellular membranes.[3] The interplay between the reactive isothiocyanate group and the variously substituted benzyl ring dictates the potency and selectivity of these compounds, making them a rich area for drug discovery and development.

Synthesis of Substituted Benzyl Isothiocyanates

The synthesis of substituted benzyl isothiocyanates is typically achieved through the reaction of the corresponding substituted benzylamine with a thiocarbonylating agent. A common and efficient one-pot method involves the use of carbon disulfide.[4]

General Synthesis Protocol

A general procedure for the synthesis of substituted benzyl isothiocyanates is as follows:

-

Dissolution of Amine: Dissolve the substituted benzylamine (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Formation of Dithiocarbamate: Under an inert atmosphere (e.g., nitrogen), add carbon disulfide (1.1-1.5 equivalents) to the amine solution and stir for 15-30 minutes.

-

Desulfurization: Add a desulfurizing agent, such as a base like Triton-B, to the reaction mixture and continue stirring for 2-4 hours at room temperature.

-

Extraction: Upon completion of the reaction (monitored by thin-layer chromatography), extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]

Anticancer Activity: Mechanisms and Structure-Activity Relationships

Substituted BITCs have demonstrated significant anticancer activity against a wide range of malignancies, including breast, prostate, lung, pancreatic, and colon cancers.[5][6] Their multimodal mechanism of action makes them particularly promising as therapeutic agents.

Key Anticancer Mechanisms

The anticancer effects of BITCs are mediated through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, cell cycle arrest, metastasis, and angiogenesis.[5][6]

-

Induction of Apoptosis: BITCs are potent inducers of apoptosis in cancer cells. This is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[7]

-

Cell Cycle Arrest: These compounds can arrest the cell cycle at various checkpoints, preventing cancer cell proliferation.

-

Inhibition of Metastasis and Angiogenesis: BITCs have been shown to inhibit the invasion and migration of cancer cells, key steps in metastasis. They can also suppress the formation of new blood vessels (angiogenesis) that supply nutrients to tumors.[8]

Structure-Activity Relationship (SAR) in Anticancer Activity

The anticancer potency of BITCs is significantly influenced by the nature and position of substituents on the benzyl ring.[2]

-

The Isothiocyanate Group (-N=C=S): This is the key pharmacophore responsible for the biological activity through its electrophilic nature.

-

The Benzyl Ring: Provides a scaffold and influences lipophilicity, which affects cell membrane permeability.[3]

-

Substituents on the Benzyl Ring:

-

Electron-withdrawing groups (e.g., -Cl, -CF3): Generally enhance anticancer activity. The position of the substituent is also critical.

-

Electron-donating groups (e.g., -OCH3, -CH3): Can either increase or decrease activity depending on the specific compound and cancer cell line.

-

-

Alkyl Chain Length: In related arylalkyl isothiocyanates, increasing the length of the alkyl chain between the phenyl ring and the isothiocyanate group can enhance inhibitory activity against certain carcinogens.[2]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various substituted BITCs against different cancer cell lines.

| Compound | Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Benzyl Isothiocyanate | H | MCF-7 (Breast) | 23.4 | [7] |

| Benzyl Isothiocyanate | H | SKM-1 (Leukemia) | 4.15 | [9] |

| Benzyl Isothiocyanate | H | CLBL-1 (Canine Lymphoma) | 4.09 ± 0.38 | [10] |

| 4-Chlorobenzyl Isothiocyanate | 4-Cl | A549 (Lung) | 5.8 | (Hypothetical Data for Illustration) |

| 4-Methoxybenzyl Isothiocyanate | 4-OCH3 | HeLa (Cervical) | 12.2 | (Hypothetical Data for Illustration) |

| 3,4-Dichlorobenzyl Isothiocyanate | 3,4-diCl | HT-29 (Colon) | 3.5 | (Hypothetical Data for Illustration) |

Antimicrobial Activity: A Natural Defense

BITCs exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them potential alternatives to conventional antibiotics, especially in the face of rising antimicrobial resistance.[11]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of BITCs is believed to be the disruption of microbial cellular processes through the covalent modification of essential proteins, such as enzymes involved in metabolism and cell wall synthesis. Their lipophilic nature allows them to readily penetrate microbial cell membranes.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of BITCs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzyl Isothiocyanate | Staphylococcus aureus (MRSA) | 2.9 - 110 | [11] |

| Benzyl Isothiocyanate | Campylobacter jejuni | 0.625 - 20 (agar dilution) | [12] |

| Benzyl Isothiocyanate | Escherichia coli | 160 | (Hypothetical Data for Illustration) |

| 4-Bromobenzyl Isothiocyanate | Candida albicans | 32 | (Hypothetical Data for Illustration) |

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. BITCs have demonstrated potent anti-inflammatory effects.

Mechanism of Anti-inflammatory Action

BITCs exert their anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). They achieve this by modulating key inflammatory signaling pathways, including the NF-κB pathway.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of substituted benzyl isothiocyanates.

Workflow for Biological Evaluation

Protocol for Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the substituted BITC in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol for Apoptosis Detection (Western Blot)

Western blotting is used to detect the expression levels of key apoptosis-related proteins.

-

Protein Extraction: Treat cancer cells with the substituted BITC for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol for Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This method determines the lowest concentration of an antimicrobial agent that inhibits microbial growth in a liquid medium.[11][12]

-

Preparation of Inoculum: Grow the microbial strain to be tested in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution of Compound: Prepare a two-fold serial dilution of the substituted BITC in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbe only) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol for Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key inflammatory mediator.[13]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted BITC for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for 5-10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Challenges and Future Directions in Drug Development

Despite their promising preclinical data, the translation of BITCs into clinical therapies faces several challenges.[14]

-

Poor Bioavailability: BITCs have low aqueous solubility and can be rapidly metabolized and eliminated from the body.[15][16][17]

-

Instability: The electrophilic nature of the isothiocyanate group makes these compounds susceptible to degradation.

-

Off-target Effects: The high reactivity of the isothiocyanate group can lead to non-specific interactions with cellular proteins.

To address these challenges, various drug delivery and formulation strategies are being explored:

-

Nanoemulsions: Encapsulating BITCs in nanoemulsions can enhance their solubility, stability, and permeability across biological membranes.[18]

-

Cyclodextrin Encapsulation: Forming inclusion complexes with cyclodextrins can improve the aqueous solubility and stability of BITCs.[14][19]

Further research is needed to optimize these formulations and to conduct rigorous preclinical and clinical studies to validate the safety and efficacy of substituted BITCs in humans.[5]

Conclusion

Substituted benzyl isothiocyanates represent a versatile and potent class of bioactive compounds with significant therapeutic potential in oncology, infectious diseases, and inflammatory disorders. Their multifaceted mechanisms of action, coupled with the tunability of their biological activity through chemical modification, make them an exciting area for drug discovery. A thorough understanding of their structure-activity relationships, combined with the application of robust experimental protocols and innovative formulation strategies, will be crucial in unlocking their full clinical potential. This guide provides a comprehensive foundation for researchers and drug development professionals to advance the study and application of these remarkable natural product derivatives.

References

-

Dufour, V., Al-Soud, W. A., & Tresse, O. (2015). Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Frontiers in Microbiology, 6, 803. [Link]

-

Dias, C., Sousa, S., & Saavedra, M. J. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 19(8), 11533-11543. [Link]

-

Amale, S. K., Patil, P. B., Baviskar, P. S., & Tade, R. S. (2023). Structure–activity relationship (SAR) of benzyl isothiocyanate (BITC), highlighting key functional groups: the benzyl ring enhances membrane permeability, the CH₂ linker provides optimal spacing, and the electrophilic –N = C = S group induces apoptosis by generating ROS. In Investigational Anticancer Potential and Targeted Delivery Aspects of Benzyl Isothiocyanate (BITC) in Breast Cancer Treatment. ResearchGate. [Link]

-

Dinh, T. N., Parat, M. O., Ong, Y. S., & Khaw, K. Y. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research, 169, 105666. [Link]

-

Zhang, Y., & Talalay, P. (2009). Are isothiocyanates potential anti-cancer drugs?. Acta pharmacologica Sinica, 30(5), 501–512. [Link]

-

Dinh, T. N., Parat, M. O., Ong, Y. S., & Khaw, K. Y. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research, 169, 105666. [Link]

-

Aksenov, D., Smith, J., Aksenov, A. V., & Kornienko, A. (2018). IC 50 values of the most potent compounds against additional cancer and normal cell lines. In A new class of potent anticancer agents based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. ResearchGate. [Link]

-

Dinh, T. N., Parat, M. O., Ong, Y. S., & Khaw, K. Y. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. University of Queensland eSpace. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved February 11, 2026, from [Link]

-

Singh, S. V. (2013). Benzyl Isothiocyanate: Double Trouble for Breast Cancer Cells. Cancer Prevention Research, 6(8), 760–763. [Link]

-

Winiarska-Kruszewska, J., Owczarek, K., & Lechowski, R. (2021). Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. International Journal of Molecular Sciences, 22(21), 11847. [Link]

-

Dinh, T. N., Parat, M. O., Ong, Y. S., & Khaw, K. Y. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. ResearchGate. [Link]

-

Liu, X., Jia, Y., & Chen, J. (2022). Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. Foods, 11(22), 3724. [Link]

-

National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Nanotechnology Characterization Laboratory. [Link]

-

Dias, C., Sousa, S., & Saavedra, M. J. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]

-

Brüsewitz, G., Cameron, B. D., Chasseaud, L. F., Görler, K., Hawkins, D. R., Koch, H., & Mennicke, W. H. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate in guinea-pigs and rabbits. The Biochemical journal, 162(1), 99–107. [Link]

-

Qhattal, H. A., & Liu, X. (2011). Nanoemulsions of Cancer Chemopreventive Agent Benzyl Isothiocyanate Display Enhanced Solubility, Dissolution, and Permeability. ResearchGate. [Link]

-

Kello, M., Kuruc, T., & Tóth, D. (2024). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. International Journal of Molecular Sciences, 25(1), 443. [Link]

-

Brüsewitz, G., Cameron, B. D., Chasseaud, L. F., Görler, K., Hawkins, D. R., Koch, H., & Mennicke, W. H. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. The Biochemical journal, 162(1), 99–107. [Link]

-

Abd Kadir, N. H., Abdul Hamid, N. A., & Wan Ibrahim, W. A. (2023). Benzyl Isothiocyanate (BITC) Instigated Selective Cytotoxicity Effects on Breast Cancer Cell Line, MCF-7 Cells and Human Normal Fibroblast Cells, CRL-2522 and its Bioavailability in Miswak (Salvadora persica L.): In vitro and In silico Perspective. Biointerface Research in Applied Chemistry, 13(2), 170. [Link]

-

Pinczakko. (n.d.). GraphViz-Samples: A rather complex GraphViz DOT sample. GitHub. Retrieved February 11, 2026, from [Link]

-

Schlich, M., Rohn, S., & Maul, R. (2015). Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.). Molecular nutrition & food research, 59(12), 2491–2501. [Link]

-

Mennicke, W. H., Görler, K., Krumbiegel, G., Lorenz, D., & Rittmann, N. (1988). Studies on the metabolism and excretion of benzyl isothiocyanate in man. Xenobiotica, 18(4), 441–447. [Link]

-

Liu, Y., Li, W., & Sun, C. (2018). Biosynthesis of the High-Value Plant Secondary Product Benzyl Isothiocyanate via Functional Expression of Multiple Heterologous Enzymes in Escherichia coli. Journal of agricultural and food chemistry, 66(4), 837–844. [Link]

-

Brüsewitz, G., Cameron, B. D., Chasseaud, L. F., Görler, K., Hawkins, D. R., Koch, H., & Mennicke, W. H. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. SciSpace. [Link]

-

Rigas, B., & Tsioulias, G. J. (2012). Structure-activity relationship study of novel anticancer aspirin-based compounds. PloS one, 7(5), e38057. [Link]

-

Liu, X., Jia, Y., & Chen, J. (2022). Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. Foods, 11(22), 3724. [Link]

-

Liu, Y., Li, W., & Sun, C. (2018). Biosynthesis of the High-Value Plant Secondary Product Benzyl Isothiocyanate via Functional Expression of Multiple Heterologous Enzymes in E. coli. ResearchGate. [Link]

-

Read the Docs. (n.d.). graphviz 0.21 documentation: Examples. Retrieved February 11, 2026, from [Link]

-

Liu, Y., Li, W., & Sun, C. (2018). Biosynthesis of the High-value Plant Secondary Product Benzyl Isothiocyanate via Functional Expression of Multiple Heterologous Enzymes in E. coli. Semantic Scholar. [Link]

-

Tian, Y., Liao, X., & Zhang, Y. (2022). Preparation of Benzyl isothiocyanate Nanoemulsions by different emulsifiers: stability and bioavailability. ResearchGate. [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Nanotechnology Characterization Laboratory. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 11, 2026, from [Link]

-

Wally, D. (n.d.). GraphViz Examples and Tutorial. Retrieved February 11, 2026, from [Link]

-

Liu, X., Jia, Y., & Chen, J. (2022). Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. ResearchGate. [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

Mandal, S. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. [Link]

-

Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved February 11, 2026, from [Link]

-

Wang, J., Li, Y., & Liu, Y. (2022). Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway. Molecules, 27(19), 6265. [Link]

-

Inagawa, H., Kohchi, C., & Nishizawa, T. (2013). Induction of nitric oxide production in RAW264.7 cells under serum-free conditions by O-antigen polysaccharide of lipopolysaccharide. Anticancer research, 33(6), 2417–2422. [Link]

-

Wikipedia. (2023, December 2). Benzyl isothiocyanate. In Wikipedia. [Link]

-

ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... Retrieved February 11, 2026, from [Link]

-

Williams, L. (2019, August 5). Why I can not see any IL-6 production upon the stimulation of LPS on THP-1 cells using ELISA kit?. ResearchGate. [Link]

-

DiVA. (n.d.). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Retrieved February 11, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BENZYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 5. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay | MDPI [mdpi.com]

- 15. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on the metabolism and excretion of benzyl isothiocyanate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of 4-Chlorobenzyl Isothiocyanate (4-CBITC)

Executive Summary

4-Chlorobenzyl isothiocyanate (4-CBITC) is a potent organosulfur compound frequently utilized in medicinal chemistry for its chemopreventive properties and as a versatile building block in organic synthesis.[1] Its lipophilic nature and reactive isothiocyanate (-N=C=S) pharmacophore dictate a specific solubility profile that researchers must master to avoid experimental artifacts.[1]

This guide provides a validated framework for solubilizing, storing, and handling 4-CBITC. The core directive is to maximize stability by avoiding nucleophilic solvents while ensuring bioavailability in aqueous assay systems through proper carrier solvent selection (DMSO).[1]

Physicochemical Profile

Understanding the physical state of 4-CBITC is the first step to accurate dosing.[1] Unlike many solid reagents, 4-CBITC is often a liquid or a low-melting solid at room temperature, requiring density-based volumetric handling for maximum precision.[1]

| Property | Value | Critical Implication |

| CAS Number | 3694-45-9 | Unique identifier for procurement verification. |

| Molecular Weight | 183.66 g/mol | Basis for molarity calculations.[1] |

| Physical State | Liquid / Low-melting Solid | Do not weigh on open paper. Use positive displacement pipettes or weigh directly into tared vials.[1] |

| Density | ~1.27 g/mL | Allows for volumetric dispensing (Mass = Volume × 1.27).[1] |

| LogP (Predicted) | ~3.8 | Highly lipophilic; poor water solubility; requires organic co-solvent.[1] |

| Reactive Moiety | Isothiocyanate (-N=C=S) | Electrophilic. Reacts rapidly with amines (Tris, Glycine) and thiols.[1] |

Solubility Landscape

The solubility of 4-CBITC is governed by its lipophilicity.[1] It dissolves readily in polar aprotic solvents but faces immediate stability challenges in protic, nucleophilic environments.[1]

Primary Solvent: Dimethyl Sulfoxide (DMSO)

Status: Recommended (Gold Standard) DMSO is the preferred solvent for biological stock solutions.[1] It is polar enough to solvate the isothiocyanate group but aprotic, preventing immediate hydrolysis.[1]

-

Solubility Limit: > 100 mM (> 18 mg/mL).[1]

-

Standard Stock Concentration: 50 mM or 100 mM .[1]

-

Stability: High in anhydrous DMSO stored at -20°C.[1]

Secondary Solvents: Ethanol & Methanol

Status: Compatible for Synthesis (Use Caution in Bioassays)

-

Solubility: Soluble.

-

Risk: Alcohols are nucleophiles.[1] While reaction rates are slow at neutral pH/room temperature, long-term storage in alcohols can lead to the formation of thiocarbamates.[1] Use fresh preparations.

The "Danger Zone": Aqueous Buffers

Status: Insoluble & Unstable

-

Solubility: < 0.2 mM (< 30 mg/L).[1]

-

Reactivity: In aqueous media, 4-CBITC undergoes hydrolysis to the corresponding amine.[1] This reaction is accelerated by:

Protocol: Preparation of 100 mM Stock Solution

This protocol uses a gravimetric-validated volumetric approach . Because 4-CBITC is a dense liquid, pipetting by volume alone can be viscous-prone; weighing the liquid into the solvent is more accurate.[1]

Materials

-

4-Chlorobenzyl isothiocyanate (Liquid, stored at 4°C).[1]

-

Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).[1]

-

Glass vial with Teflon-lined cap (Avoid polystyrene).[1]

-

Analytical balance.[1]

Workflow Diagram

The following diagram outlines the logical flow for preparing and stabilizing the stock solution.

Caption: Workflow for the gravimetric preparation of a 100 mM 4-CBITC stock solution in DMSO.

Step-by-Step Procedure

-

Tare: Place a clean, amber glass vial on the analytical balance and tare it to zero.[1]

-

Dispense: Using a positive displacement pipette (to handle viscosity), dispense approximately 18.4 mg (approx. 14.5 µL) of 4-CBITC into the vial. Record the exact mass (

). -

Calculate DMSO Volume: Calculate the required volume of DMSO (

) to achieve a 100 mM concentration using the formula: -

Dissolve: Add the calculated volume of anhydrous DMSO.

-

Mix: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.[1]

-

Storage: Aliquot immediately into small volumes (e.g., 50 µL) to prevent freeze-thaw degradation. Store at -20°C.

Experimental Stability & Reactivity Logic

The most common cause of assay failure with isothiocyanates is the incorrect choice of dilution buffer.[1] The diagram below illustrates the "Decision Logic" for maintaining chemical integrity during experiments.

Caption: Decision logic for buffer selection to prevent nucleophilic deactivation of 4-CBITC.

Critical "Do's and Don'ts"

-

DO use Phosphate Buffered Saline (PBS) or HEPES for dilutions.[1]

-

DO NOT use Tris-HCl or media containing high concentrations of amino acids (like glycine) during the initial incubation if possible, as the amine groups will react with the isothiocyanate.[1]

-

DO prepare working dilutions immediately before use.[1] The half-life of isothiocyanates in aqueous media is finite (hours), even in good buffers.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19408, 4-Chlorobenzyl isothiocyanate.[1] Retrieved January 30, 2026 from [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media.[1] Songklanakarin Journal of Science and Technology, 37(6), 625-630.[1][2] [Link]

-

Yao, G., et al. (2019). DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization.[1] RSC Advances, 9, 3723-3727.[1] (Demonstrates DMSO interaction/solubility). [Link]

Sources

Technical Guide: Therapeutic Targeting of 4-Chlorobenzyl Isothiocyanate (4-CBITC)

Document Control:

-

Version: 1.0

-

Focus: Molecular Mechanisms, Target Validation, and Experimental Protocols

-

Audience: Drug Discovery Scientists, Oncologists, and Microbiologists

Executive Summary: The Halogenated Advantage

4-Chlorobenzyl isothiocyanate (4-CBITC) represents a potent synthetic and semi-synthetic derivative of the naturally occurring benzyl isothiocyanate (BITC). While BITC is a well-documented chemopreventive agent found in Cruciferae, the introduction of a chlorine substituent at the para position of the benzyl ring significantly alters its physicochemical properties.

This guide delineates the therapeutic targets of 4-CBITC, distinguishing its activity through Structure-Activity Relationship (SAR) principles. The chlorine atom enhances lipophilicity (logP) and electronic withdrawal (Hammett

Chemical Biology & SAR

To understand the target profile of 4-CBITC, one must first understand its "warhead"—the isothiocyanate (-N=C=S) group—and its modulator, the chlorobenzyl moiety.

-

Primary Mechanism: The central carbon of the -N=C=S group is highly electrophilic. It reacts irreversibly with thiols (R-SH) on cysteine residues of proteins to form dithiocarbamates.

-

The Chlorine Impact:

-

Lipophilicity: The p-Cl group increases the partition coefficient, facilitating rapid passive transport across the plasma membrane and mitochondrial outer membrane.

-

Stability: Halogenation often protects the benzyl ring from rapid metabolic oxidation, potentially extending the pharmacophore's half-life compared to unsubstituted BITC.

-

Primary Therapeutic Targets: Oncology

The anticancer efficacy of 4-CBITC is driven by a "multi-target" disruption strategy, primarily hinging on oxidative stress and cytoskeletal collapse.

The ROS-Mitochondrial Axis (Primary Target)

Unlike kinase inhibitors that target a single active site, 4-CBITC acts as a "thiol-trap." Its most critical target is the intracellular redox buffer system.

-

Target: Glutathione (GSH) and Glutathione S-transferases (GSTs) .

-

Mechanism: 4-CBITC conjugates with intracellular GSH, rapidly depleting the cell's antioxidant reserve. Simultaneously, it inhibits GST activity.

-

Downstream Consequence: This depletion triggers a massive accumulation of Reactive Oxygen Species (ROS). The ROS surge oxidizes the mitochondrial permeability transition pore (mPTP), leading to loss of mitochondrial membrane potential (

). -

Terminal Event: Cytochrome c release

Caspase-9 activation

Tubulin and Cytoskeleton (Secondary Target)

Isothiocyanates are known tubulin-binding agents. SAR studies indicate that lipophilic ITCs bind to sulfhydryl groups on tubulin, preventing polymerization.

-

Target:

-Tubulin (Cysteine residues) . -

Mechanism: Covalent modification of tubulin prevents microtubule assembly during mitosis.

-

Result: Cell cycle arrest at the G2/M phase, followed by mitotic catastrophe.

The NF- B Inflammatory Loop

In inflammation-driven cancers, 4-CBITC targets the IKK complex.

-

Target: IKK

(Inhibitor of -

Mechanism: Direct interaction with Cys-179 of IKK

inhibits the phosphorylation of I

Antimicrobial Targets: Fungal & Bacterial

Recent studies highlight 4-CBITC's efficacy against phytopathogens and potentially human pathogens.

Fungal Membrane Disruption

Research on Sclerotinia sclerotiorum (White Mold) demonstrates that 4-CBITC is superior to many aliphatic ITCs.

-

Target: Ergosterol Biosynthesis / Plasma Membrane Integrity .

-

Mechanism: The compound induces lipid peroxidation in the fungal membrane, leading to leakage of electrolytes and cytoplasmic content.

-

Evidence: Dose-dependent reduction in sclerotial germination and mycelial growth.[1][2][3]

Experimental Protocols for Target Validation

The following protocols are designed to be self-validating. Causality is established by using specific inhibitors (e.g., NAC for ROS) to reverse the phenotype.

Protocol A: ROS-Dependent Apoptosis Validation

Objective: Confirm that 4-CBITC induces apoptosis specifically via ROS generation.

-

Cell Seeding: Seed cancer cells (e.g., A549 or HL-60) at

cells/well in 6-well plates. -

Pre-treatment (Control Step):

-

Group A: Vehicle control (DMSO < 0.1%).

-

Group B: 4-CBITC (

concentration). -

Group C: N-Acetylcysteine (NAC) (5 mM, ROS scavenger) pretreatment for 1 hour, then 4-CBITC.

-

-

Incubation: Incubate for 24 hours at 37°C.

-

ROS Staining: Wash cells and incubate with DCFH-DA (10

M) for 30 mins in the dark. -

Apoptosis Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC / Propidium Iodide (PI) .

-

Flow Cytometry:

-

Readout 1 (FL1 channel): DCF fluorescence (ROS levels).

-

Readout 2: Annexin V positive populations.

-

-

Validation Criteria: Group B must show high ROS/Apoptosis. Group C must show significantly reduced ROS and Apoptosis compared to Group B. This proves the ROS-dependent mechanism.

Protocol B: Mitochondrial Membrane Potential ( ) Assay

Objective: Validate mitochondrial dysfunction as the upstream trigger.

-

Treatment: Treat cells with 4-CBITC (time course: 3h, 6h, 12h, 24h).

-

Staining: Add JC-1 Dye (2

M) for 20 mins. -

Analysis:

-

Healthy Mitochondria: Form J-aggregates (Red Fluorescence).

-

Damaged Mitochondria: Monomers (Green Fluorescence).

-

-

Quantification: Calculate the Red/Green ratio. A decrease in this ratio confirms

collapse.

Visualization of Signaling Pathways[4][5]

The following diagram illustrates the dual-action mechanism of 4-CBITC: ROS induction and Tubulin inhibition leading to Apoptosis.

Caption: Dual-pathway mechanism of 4-CBITC inducing apoptosis via ROS-mediated mitochondrial collapse and tubulin polymerization inhibition.

Data Summary: Comparative Potency

The table below summarizes the inferred potency shifts based on SAR studies comparing Benzyl Isothiocyanate (BITC) and its chlorinated analog (4-CBITC).

| Feature | Benzyl Isothiocyanate (BITC) | 4-Chlorobenzyl Isothiocyanate (4-CBITC) | Biological Implication |

| Substituent | -H | -Cl (Para position) | Cl is electron-withdrawing & lipophilic. |

| Lipophilicity (LogP) | ~2.8 | ~3.4 (Estimated) | 4-CBITC has higher membrane permeability. |

| Reactivity | High | High (Modulated) | Cl may stabilize the molecule against rapid metabolic degradation. |

| Antifungal Activity | Moderate | High | 4-CBITC shows superior inhibition of S. sclerotiorum mycelial growth [1]. |

| Primary Target | GSH/Tubulin | GSH/Tubulin/Membrane | Enhanced membrane disruption due to lipophilicity. |

References

-

In vitro and in vivo antifungal activity of synthetic pure isothiocyanates against Sclerotinia sclerotiorum. Source: PubMed / Pest Management Science URL:[Link]3]

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Source: PubMed Central (PMC) URL:[Link]

-

Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. Source: PubMed (Note: Provides critical SAR context on chlorobenzyl derivatives) URL:[Link]

-

Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Source: MDPI (Molecules) URL:[Link]

-

Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Source: ResearchGate (Study on HL60/S cells) URL:[Link]

Sources

4-Chlorobenzyl Isothiocyanate: A Technical Guide to Investigating its Potential as a Novel Nrf2 Activator

Abstract